molecular formula C15H14O3 B14496032 Benzyl 4-methoxybenzoate CAS No. 6316-54-7

Benzyl 4-methoxybenzoate

Cat. No.: B14496032
CAS No.: 6316-54-7
M. Wt: 242.27 g/mol
InChI Key: SWWYHGZVYNAAHI-UHFFFAOYSA-N
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Description

Benzyl 4-methoxybenzoate is an organic compound that belongs to the ester class of chemicals. It is formed by the esterification of benzyl alcohol and 4-methoxybenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-methoxybenzoate can be synthesized through the esterification reaction between benzyl alcohol and 4-methoxybenzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of phase transfer catalysts can also be employed to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 4-methoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 4-methoxybenzoate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting the cell membrane integrity of microorganisms, leading to their death. The compound’s ester group can undergo hydrolysis to release active metabolites that further contribute to its biological activity .

Comparison with Similar Compounds

  • Benzyl benzoate
  • Benzyl 4-hydroxybenzoate
  • Benzyl 4-methylbenzoate

Comparison: Benzyl 4-methoxybenzoate is unique due to the presence of a methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to benzyl benzoate, which lacks the methoxy group, this compound may exhibit different solubility and stability properties. Benzyl 4-hydroxybenzoate, on the other hand, has a hydroxyl group that can participate in hydrogen bonding, affecting its physical and chemical characteristics .

Properties

CAS No.

6316-54-7

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

benzyl 4-methoxybenzoate

InChI

InChI=1S/C15H14O3/c1-17-14-9-7-13(8-10-14)15(16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

SWWYHGZVYNAAHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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